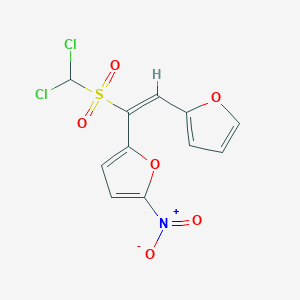
2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran is a complex organic compound that features a furan ring substituted with nitro and dichloromethylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran likely involves multiple steps, including the formation of the furan ring, introduction of the nitro group, and subsequent functionalization with the dichloromethylsulfonyl group. Typical conditions might involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Functionalization: The dichloromethylsulfonyl group can be introduced through sulfonylation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the furan ring or the dichloromethyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, amines, and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with furan rings and nitro groups often exhibit antimicrobial or antifungal properties, making them candidates for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, particularly if they exhibit biological activity.
Industry
Industrially, such compounds could be used in the synthesis of dyes, polymers, or other materials requiring specific functional groups.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, the nitro group might undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Furyl)vinylsulfonyl compounds: These might share similar synthetic routes and reactivity.
Nitrofuran derivatives: Compounds like nitrofurantoin, which is used as an antibiotic.
Uniqueness
The uniqueness of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran lies in its specific combination of functional groups, which could confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H7Cl2NO6S |
|---|---|
Peso molecular |
352.1 g/mol |
Nombre IUPAC |
2-[(E)-1-(dichloromethylsulfonyl)-2-(furan-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C11H7Cl2NO6S/c12-11(13)21(17,18)9(6-7-2-1-5-19-7)8-3-4-10(20-8)14(15)16/h1-6,11H/b9-6+ |
Clave InChI |
XAYANCRVCKMGPW-RMKNXTFCSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |
SMILES canónico |
C1=COC(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


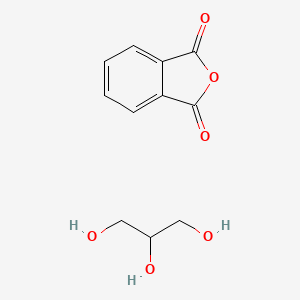
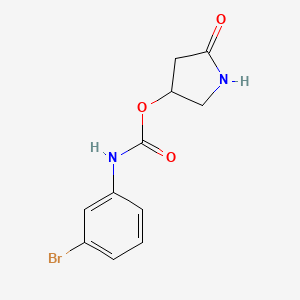


![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)

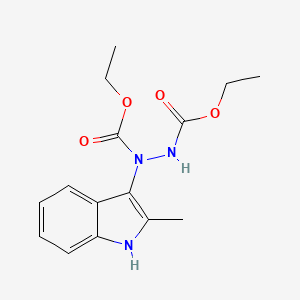
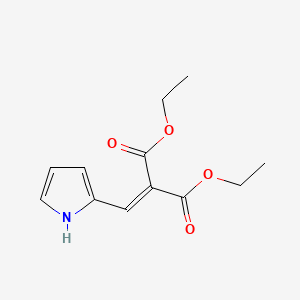
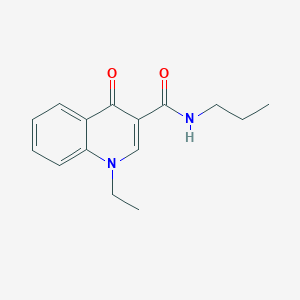
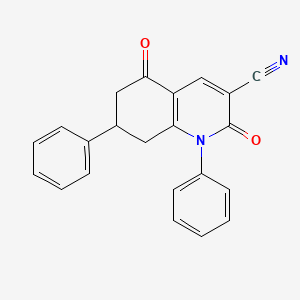

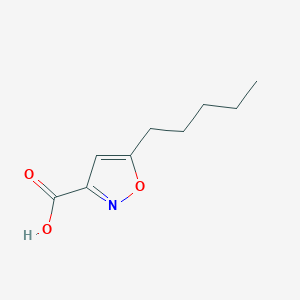
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
